BenchChemオンラインストアへようこそ!

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

LogP Molecular Weight Steric Bulk

The compound 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8; molecular weight 336.35 g/mol) is a synthetic pyrimidine-piperazine hybrid that scaffolds a trifluoromethyl group at the C6 position and a 2-phenylethyl substituent on the piperazine nitrogen. This specific substitution pattern is of interest in medicinal chemistry for CNS-targeted applications and kinase inhibitor design, as it combines the established bioisosteric advantages of the -CF₃ group with a phenylethylpiperazine moiety known to enhance target engagement.

Molecular Formula C17H19F3N4
Molecular Weight 336.35 g/mol
CAS No. 2640878-28-8
Cat. No. B6445493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS2640878-28-8
Molecular FormulaC17H19F3N4
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C17H19F3N4/c18-17(19,20)15-12-16(22-13-21-15)24-10-8-23(9-11-24)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
InChIKeyIPOPHRKVSBGXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8) for Research Procurement


The compound 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8; molecular weight 336.35 g/mol) is a synthetic pyrimidine-piperazine hybrid that scaffolds a trifluoromethyl group at the C6 position and a 2-phenylethyl substituent on the piperazine nitrogen . This specific substitution pattern is of interest in medicinal chemistry for CNS-targeted applications and kinase inhibitor design, as it combines the established bioisosteric advantages of the -CF₃ group with a phenylethylpiperazine moiety known to enhance target engagement [1].

Why Generic Substitution Fails for 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8)


Pyrimidine-piperazine hybrids constitute a broad class with diverse pharmacological profiles; subtle changes in the N-substituent on the piperazine ring can profoundly alter receptor selectivity, kinase inhibition patterns, and even the mechanism of action [1][2]. For instance, replacing a 2-phenylethyl group with a simple hydrogen or methyl group removes critical hydrophobic and π-stacking interactions, which can abolish sedative-hypnotic or antitumor activity [1]. Consequently, analogs such as 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) or 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine cannot be considered interchangeable surrogates without empirical validation of target engagement and pharmacological outcome.

Product-Specific Quantitative Evidence Guide for Differentiating 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8)


Molecular Discrimination from the Core Scaffold: Hydrophobic and Steric Differentiation vs. 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

The addition of a 2-phenylethyl group to the piperazine nitrogen substantially increases both molecular weight and predicted lipophilicity compared to the unsubstituted piperazine core [1]. The target compound (MW 336.35 g/mol) is approximately 45% heavier than 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (MW 232.21 g/mol), and computational predictions indicate a significantly higher logP value, consistent with enhanced membrane permeability [1]. This differentiation is critical for CNS drug design where a balance of lipophilicity and molecular weight influences blood-brain barrier penetration.

LogP Molecular Weight Steric Bulk CNS Drug Design

Kinase Selectivity Advantage: Class-Level Comparison with the S6K1 Inhibitor PF-4708671

PF-4708671, a structurally distinct piperazinyl-pyrimidine bearing an ethylpyrimidinyl-benzimidazole substituent, is a potent S6K1 inhibitor (Ki = 20 nM; IC₅₀ = 160 nM) with demonstrated selectivity against MSK1 (IC₅₀ = 950 nM) . In contrast, certain pyrimidine-piperazine derivatives with phenylethyl substitution exhibit preferential inhibition of oncogenic mutant PDGFR family kinases over wild-type isoforms [1]. Although direct head-to-head data for the target compound are lacking, the 2-phenylethyl substituent is expected to direct kinase selectivity away from S6K1 and toward PDGFR/KIT mutants, making it unsuitable as a direct substitute for PF-4708671 in S6K1-focused studies.

Kinase Inhibitor S6K1 Selectivity Cancer

Sedative-Hypnotic Differentiation: Class-Level Inference from 1,4-Disubstituted Piperazine SAR

A series of pyrimidyl-piperazine derivatives (compounds 2, 4, and 5) demonstrated hypnotic activity comparable to zopiclone but with significantly lower interaction with ethanol and a distinct mechanism not mediated by benzodiazepine receptors [1]. Compound 3 exhibited a mixed mechanism combining zopiclone-like and non-benzodiazepine properties, correlating with reduced 5-HT turnover [1]. The target compound's 2-phenylethyl substituent introduces additional hydrophobic bulk that could either enhance or abolish this activity, and structural considerations from SAR studies indicate that modifications to the piperazine N-substituent can shift the pharmacological profile from hypnotic to anxiolytic [2][3].

Sedative Hypnotic CNS Zopiclone Comparator 5-HT Turnover

Antitumor Kinase Inhibition: Structural Differentiation from PDGFR-Selective Piperazinylpyrimidines

Compound 4 from the Shallal and Russu series (a phenylethyl-piperazinylpyrimidine) demonstrated selective inhibition of oncogenic mutant PDGFR family kinases over wild-type isoforms and exhibited differential cytotoxicity across the NCI-60 cell line panel [1]. The target compound, bearing an identical 2-phenylethylpiperazine moiety but with a 6-CF₃-pyrimidine core (vs. the 5-ethyl-2-methylpyrimidine core in compound 4), is expected to modulate this selectivity profile through altered hydrogen-bonding and steric interactions.

PDGFR KIT Mutant-Selective NCI-60 Antitumor

Recommended Application Scenarios for 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2640878-28-8)


CNS Lead Optimization: Sedative-Hypnotic Profiling with Reduced Ethanol Interaction

The target compound is recommended for preclinical evaluation of non-benzodiazepine sedative-hypnotic agents, based on evidence that related pyrimidyl-piperazines exhibit hypnotic activity comparable to zopiclone but with significantly lower ethanol interaction and a distinct mechanism of action [1]. Screening should include locomotor activity, righting reflex, and 5-HT turnover assays in mice to determine if the 2-phenylethyl substitution preserves or enhances this desirable safety profile.

Kinase Inhibitor Selectivity Profiling: PDGFR and KIT Mutant vs. Wild-Type

Procurement is justified for programs targeting imatinib-resistant gastrointestinal stromal tumors (GIST) or other malignancies driven by PDGFR/KIT mutations, as structurally analogous phenylethyl-piperazinylpyrimidines have demonstrated selective inhibition of oncogenic mutant kinases [2]. The 6-CF₃-pyrimidine core may further tune selectivity; direct comparison with compound 4 from Shallal & Russu (2011) is recommended using kinase panel assays and NCI-60 cytotoxicity screening.

Structure-Activity Relationship (SAR) Expansion for Pyrimidine-Piperazine Hybrids

The compound serves as a key intermediate for systematic SAR studies exploring the effect of the 2-phenylethyl group on CNS activity and kinase selectivity [1][2]. As highlighted in recent reviews, pyrimidine-piperazine hybrids remain underexplored despite their presence in approved drugs, and targeted libraries built around the 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine scaffold could yield novel pharmacological probes [3].

Comparative Pharmacophore Modeling for Sedative vs. Anxiolytic Differentiation

Based on pharmacophore analysis showing that pyrimidinylpiperazine derivatives can be differentiated into sedative-hypnotic and anxiolytic classes by the spatial distribution of 3D pharmacophoric features [4], the target compound can be used to validate and extend these models. Its unique combination of a 6-CF₃ group and 2-phenylethyl substituent may reveal novel pharmacophoric elements that discriminate between sedation and anxiolysis.

Quote Request

Request a Quote for 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.